molecular formula C16H20N2O3 B12181772 6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid

6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid

Cat. No.: B12181772
M. Wt: 288.34 g/mol
InChI Key: PKHBWVWVEHDTAR-UHFFFAOYSA-N
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Description

6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole core . The specific synthesis of this compound would involve the coupling of the indole derivative with hexanoic acid through an amide bond formation.

Industrial Production Methods: Industrial production of indole derivatives often employs large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles is also common to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid is unique due to its specific structure, which combines an indole moiety with a hexanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

6-[(1-methylindole-4-carbonyl)amino]hexanoic acid

InChI

InChI=1S/C16H20N2O3/c1-18-11-9-12-13(6-5-7-14(12)18)16(21)17-10-4-2-3-8-15(19)20/h5-7,9,11H,2-4,8,10H2,1H3,(H,17,21)(H,19,20)

InChI Key

PKHBWVWVEHDTAR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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